5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-fluorobenzoic acid
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Overview
Description
5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-fluorobenzoic acid is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-fluorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the indole ring: The indole ring can be synthesized using Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-fluorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity . The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets . The fluorobenzoic acid moiety may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Fluorobenzoic acid derivatives: Compounds with similar fluorobenzoic acid structure.
Uniqueness
5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-fluorobenzoic acid is unique due to its combination of indole, sulfonyl, and fluorobenzoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(2,3-dihydroindol-1-ylsulfonyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4S/c16-13-6-5-11(9-12(13)15(18)19)22(20,21)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIVTZUWMATGLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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